molecular formula C19H22N4O3 B4128527 1-(4-Nitrophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea

1-(4-Nitrophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea

Cat. No.: B4128527
M. Wt: 354.4 g/mol
InChI Key: YGHMEYVRNVUWHM-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitrophenyl group and a piperidinylmethylphenyl group connected through a urea linkage, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

The synthesis of 1-(4-Nitrophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to a phenyl ring.

    Formation of Piperidinylmethylphenyl: This involves the reaction of piperidine with a benzyl halide to form the piperidinylmethylphenyl group.

    Urea Linkage Formation: The final step involves the reaction of the nitrophenyl and piperidinylmethylphenyl intermediates with an isocyanate to form the urea linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(4-Nitrophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common reagents used in these reactions include hydrogen, palladium catalysts, and nucleophiles like amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Nitrophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidinylmethylphenyl group can interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of biological pathways, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Similar compounds to 1-(4-Nitrophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea include:

    1-(4-Nitrophenyl)piperidin-4-one: Shares the nitrophenyl group but differs in the piperidine linkage.

    1-(4-Nitrophenyl)piperazine: Contains a piperazine ring instead of the piperidinylmethylphenyl group.

The uniqueness of this compound lies in its specific structural combination, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-nitrophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c24-19(21-17-8-10-18(11-9-17)23(25)26)20-16-6-4-15(5-7-16)14-22-12-2-1-3-13-22/h4-11H,1-3,12-14H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHMEYVRNVUWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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